Mif2-IN-1 -

Mif2-IN-1

Catalog Number: EVT-15280095
CAS Number:
Molecular Formula: C26H19F3N2O2S
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mif2-IN-1 is a chemical compound identified as a potent inhibitor of D-dopachrome tautomerase, which plays a significant role in various biological processes, including cancer cell proliferation. The compound's design and synthesis were achieved through innovative multicomponent reactions, particularly utilizing the Ugi four-component reaction and Pictet-Spengler sequence methods. These methods facilitate the creation of diverse heterocyclic compounds with potential therapeutic applications.

Source and Classification

Mif2-IN-1 is classified under small molecule inhibitors targeting the MIF (macrophage migration inhibitory factor) family, specifically MIF2 tautomerase. It has been shown to exhibit selectivity over MIF1, making it a valuable candidate for further pharmacological studies. The compound's structure and activity have been explored in various scientific studies, highlighting its significance in cancer research and treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mif2-IN-1 involves a series of multicomponent reactions:

  1. Ugi Four-Component Reaction: This method combines an isocyanide, an aldehyde, an acid, and an amine to form a Ugi adduct. The reaction conditions typically involve methanol at room temperature, yielding products with high efficiency (65-98%) after 15 hours.
  2. Pictet-Spengler Reaction: Following the Ugi reaction, the intermediates are subjected to a Pictet-Spengler reaction using methanesulfonic acid in acetonitrile, leading to the formation of the final product with yields ranging from 35-86% depending on the specific conditions used.
Molecular Structure Analysis

Structure and Data

Mif2-IN-1 has the following molecular characteristics:

  • Molecular Formula: C26H19F3N2O2S
  • Molecular Weight: 480.5 g/mol
  • IUPAC Name: 5-methyl-3-[(1R)-1-naphthalen-1-ylethyl]-6-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione
  • InChI Key: XKCIYWJZAMFYTL-OAHLLOKOSA-N

The structural analysis reveals that Mif2-IN-1 contains several functional groups that contribute to its biological activity and interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Mif2-IN-1 undergoes several key chemical reactions:

  1. Oxidation and Reduction: These reactions can modify the oxidation state of Mif2-IN-1, potentially impacting its biological efficacy.
  2. Substitution Reactions: Common reagents such as halogens and nucleophiles can replace specific functional groups within the compound.

These reactions are crucial for understanding how Mif2-IN-1 can be further modified to enhance its therapeutic properties or reduce side effects.

Mechanism of Action

Process and Data

Mif2-IN-1 functions primarily by inhibiting D-dopachrome tautomerase activity. This inhibition disrupts critical signaling pathways involved in cell proliferation:

  • MAPK Pathway Inhibition: The compound deactivates the mitogen-activated protein kinase pathway, leading to cell cycle arrest and suppression of cancer cell growth.

The inhibition mechanism involves binding to specific residues in the target enzyme, which alters its conformation and prevents its normal function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mif2-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in methanol and acetonitrile-water mixtures.
  • Stability: Maintains stability under specified conditions but may degrade under extreme temperatures or inappropriate solvents.

These properties are essential for determining appropriate storage conditions and potential formulations for therapeutic use .

Applications

Scientific Uses

Mif2-IN-1 has a wide array of applications in scientific research:

  1. Cancer Research: Investigated for its role in inhibiting cancer cell proliferation, particularly in non-small cell lung cancer.
  2. Biological Studies: Used as a tool compound to explore mechanisms of action related to cell cycle regulation and apoptosis.
  3. Medicinal Chemistry: Explored for potential development into therapeutics targeting diseases associated with dysregulated D-dopachrome tautomerase activity.

The ongoing research into Mif2-IN-1 continues to reveal its potential as a valuable compound in both clinical and laboratory settings .

Introduction to MIF-2 as a Therapeutic Target

Biological Significance of MIF-2 in Immune Regulation and Disease Pathogenesis

Macrophage migration inhibitory factor-2 (MIF-2/D-DT) is a pleiotropic cytokine belonging to the MIF superfamily, sharing 34% sequence homology with MIF-1 yet exhibiting distinct structural and functional properties [1] [6]. Unlike MIF-1, MIF-2 lacks the pseudo-(E)LR motif required for chemokine receptor binding (CXCR2/CXCR4), but retains the ability to activate the CD74/CD44 receptor complex, triggering downstream MAPK/ERK and PI3K/Akt signaling pathways [6] [10]. This cytokine is constitutively expressed in immune cells (monocytes, macrophages), endothelial cells, and epithelial tissues exposed to the external environment (e.g., lung, gastrointestinal tract) [1] [5]. In pathological contexts, MIF-2 overexpression drives:

  • Inflammatory cascades: Upregulation of TLR4 expression and potentiation of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) during microbial challenge [1]
  • Autoimmune pathogenesis: Synovial fluid elevation in rheumatoid arthritis (RA) and correlation with disease severity in systemic lupus erythematosus (SLE) [2] [5]
  • Oncogenic programming: Promotion of tumor-associated macrophage (TAM) infiltration and suppression of T-cell activation in melanoma and hepatocellular carcinoma [8] [10]

Table 1: Structural and Functional Features of MIF-2 vs. MIF-1

FeatureMIF-2 (D-DT)MIF-1
Chromosomal Location22q11.222q11.2
Receptor BindingCD74 (Kd ~50 nM)CD74 (Kd ~15 nM)
Chemokine Receptor InteractionNoneCXCR2/CXCR4 via (E)LR motif
Enzymatic ActivityD-dopachrome tautomerase (low)Phenylpyruvate tautomerase (high)
Disease AssociationsRA, SLE, Melanoma, Hepatocellular CASepsis, ARDS, Glomerulonephritis

Rationale for Targeting MIF-2 in Inflammatory and Oncological Contexts

The therapeutic targeting of MIF-2 is justified by its upstream regulatory position in immune dysregulation and its genetic association with refractory disease phenotypes. Key rationales include:

  • Genetic evidence: High-expression MIF alleles (e.g., -794 CATT5-8 microsatellite) correlate with increased severity in RA and SLE, suggesting allele-specific targeting could enable precision medicine approaches [2] [9].
  • Non-redundant functions: Despite shared receptors with MIF-1, MIF-2 drives unique pathogenic pathways, including:
  • Amplification of immunosuppressive myeloid cells in tumor microenvironments [8] [10]
  • Promotion of glucocorticoid resistance in autoimmune disorders [2]
  • Therapeutic gaps: Current biologics (anti-TNF, IL-6R inhibitors) show limited efficacy in progressive multiple sclerosis (MS) and high-heterogeneity tumors where MIF-2 is overexpressed [6] [9]. Preclinical data confirm that MIF-2 knockout reduces tumor volume by 60–70% in immunocompetent melanoma models [8].

Table 2: Preclinical Evidence Supporting MIF-2 as a Therapeutic Target

Disease ContextKey FindingsReference Models
Rheumatoid ArthritisSynovial MIF-2 correlates with VEGF (r=0.94, p<0.001) and angiogenesisHuman synovial biopsies [5]
Melanoma ProgressionMIF-2 KO reduces tumor growth via TAM depletionB2905 melanoma clones [8]
Multiple SclerosisMIF/D-DT linked to progressive MS in male patientsPNAS clinical cohort [9]
Sepsis PathogenesisPlasma MIF-2 >100 ng/mL predicts fatal outcomesCardiac surgery patients [5]

Challenges in Selective Inhibition of MIF-2 vs. MIF-1

The development of MIF-2-specific inhibitors faces significant hurdles due to structural conservation within the MIF family:

  • Active site similarity: Both isoforms possess a catalytic N-terminal proline (Pro-1) essential for tautomerase activity, complicating selective pharmacophore design [3] [6]. The substrate pocket of MIF-2 exhibits only minor topological differences, with Arg-36 conformation altering pocket accessibility [3].
  • Differential receptor kinetics: MIF-2 binds CD74 with a 3-fold lower affinity (Kd 50 nM vs. 15 nM for MIF-1) and an 11-fold faster dissociation rate, demanding inhibitors with precise binding stability [6].
  • Compensatory crosstalk: Dual MIF-1/MIF-2 knockout studies reveal synergistic effects on tumor progression, suggesting single-isoform inhibition may be insufficient in malignancies [8] [10].

Virtual screening of 1.6 million compounds identified 4-CPPC (Mif2-IN-1) as a breakthrough inhibitor with 17-fold selectivity for MIF-2 (IC50 27 μM) over MIF-1 (IC50 450 μM) [3]. This selectivity arises from:1) Enhanced π-cation interactions with MIF-2-specific Arg-36 rotameric states2) Optimal steric complementarity to MIF-2’s shallower substrate pocket3) Disruption of MIF-2:CD74 binding (0.01–10 μM) without affecting MIF-1:CD74 [3]

Table 3: Selectivity Profile of Mif2-IN-1 Against MIF Family Cytokines

ParameterMif2-IN-1 (4-CPPC)Pan-Inhibitor 4-IPP
MIF-2 Tautomerase IC5027 μM120 μM (covalent modifier)
MIF-1 Tautomerase IC50450 μM95 μM
Selectivity Ratio (MIF-2:MIF-1)17:11.26:1
CD74 Binding InhibitionMIF-2-specific (0.01–10 μM)Non-selective
ERK1/2 Pathway SuppressionMIF-2-induced onlyMIF-1 and MIF-2

Properties

Product Name

Mif2-IN-1

IUPAC Name

5-methyl-3-[(1R)-1-naphthalen-1-ylethyl]-6-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C26H19F3N2O2S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C26H19F3N2O2S/c1-14-21-23(34-22(14)17-9-5-10-18(13-17)26(27,28)29)30-25(33)31(24(21)32)15(2)19-12-6-8-16-7-3-4-11-20(16)19/h3-13,15H,1-2H3,(H,30,33)/t15-/m1/s1

InChI Key

XKCIYWJZAMFYTL-OAHLLOKOSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)[C@H](C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.